2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound features a thieno[3,4-c]pyrazole core, a bicyclic heteroaromatic system fused with a pyrazole ring. The structure includes a 4-methylphenyl group at the pyrazole’s 2-position and a 2-methylbenzamide substituent at the 3-position. The methyl groups on both the benzamide and phenyl rings likely enhance lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-7-9-15(10-8-13)23-19(17-11-25-12-18(17)22-23)21-20(24)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIBZBAKRLOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thieno[3,4-c]pyrazole core fused with a benzamide moiety and a 4-methylphenyl substituent. The molecular formula is with a molecular weight of approximately 402.45 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of nitrogen and sulfur atoms.
Research indicates that compounds within the thieno[3,4-c]pyrazole class can exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Inhibiting AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline .
- Antioxidant Activity : Compounds similar to this benzamide have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related cellular damage .
- Antimicrobial Properties : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases .
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness in inhibiting AChE activity. For instance, it was noted that certain derivatives exhibited IC50 values in the nanomolar range, indicating high potency compared to standard inhibitors like donepezil .
Cytotoxicity and Selectivity
Cytotoxicity studies conducted on cancer cell lines (e.g., B16F10 melanoma cells) revealed that while some analogs displayed significant cytotoxic effects at higher concentrations, others maintained low toxicity profiles at therapeutic doses . This selectivity is crucial for developing drugs with minimal side effects.
Case Studies and Research Findings
Scientific Research Applications
Overview
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and case studies.
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promise in inhibiting cell proliferation through its interaction with specific molecular targets. Studies indicate that it may inhibit enzymes involved in cancer cell growth, leading to antiproliferative effects. For instance, research has demonstrated that derivatives of thienopyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thieno[3,4-c]pyrazole core can enhance biological activity.
Mechanism of Action
The mechanism involves binding to specific receptors or enzymes, modulating their activity. For example, it may act as a pharmacological chaperone by stabilizing misfolded proteins associated with diseases like Gaucher's disease, thus improving enzyme activity in affected cells .
Case Study: Enzyme Inhibition
A study published in Nature Communications highlighted the efficacy of thienopyrazole derivatives in inhibiting glucocerebrosidase, an enzyme linked to Gaucher's disease. The compound's ability to enhance enzyme function in patient-derived fibroblasts was particularly noted .
Agricultural Science Applications
Pesticidal Properties
Research has indicated that compounds similar to this compound possess pesticidal properties. They can be synthesized to target specific pests while minimizing harm to beneficial insects. The thienopyrazole framework allows for modifications that enhance efficacy against various agricultural pests.
Field Trials
Field trials have demonstrated that certain thienopyrazole derivatives significantly reduce pest populations while maintaining crop yield and quality. These findings suggest potential applications in developing eco-friendly pesticides that align with sustainable agricultural practices.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and methyl groups are primary oxidation targets:
Reduction Reactions
The amide and aromatic systems participate in reduction:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Hydrolysis Reactions
The amide bond is susceptible to hydrolysis under specific conditions:
Cycloaddition and Coupling Reactions
The thienopyrazole core participates in cycloaddition and cross-coupling:
Functional Group Transformations
Key Mechanistic Insights:
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Thiophene Reactivity : The sulfur atom in the thiophene ring acts as an electron donor, facilitating oxidation to sulfoxides/sulfones .
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Amide Stability : Steric hindrance from the benzamide group limits nucleophilic attack unless forced by strong bases or acids .
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Aromatic Substitution : Electron-donating methyl groups direct electrophiles to para/ortho positions on the phenyl rings .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The table below summarizes critical variations among the target compound and its analogs:
Implications of Structural Variations
a) Phenyl Substituents
- Target vs. 4-bromo analog : Both share a 4-methylphenyl group, but the bromine in the benzamide of the analog increases molecular weight (79.9 vs.
- 3,5-Dimethylphenyl () : The symmetrical methyl groups may enhance steric hindrance compared to the target’s 4-methylphenyl, possibly reducing receptor affinity but improving metabolic stability.
- 2,4-Dimethylphenyl () : Additional methyl groups could increase lipophilicity (logP) but may hinder π-π stacking due to steric bulk.
b) Amide Substituents
- 2-methylbenzamide (Target) : The methyl group at the ortho position may restrict rotational freedom, stabilizing a bioactive conformation.
- 3-methoxybenzamide () : The methoxy group’s electron-donating resonance effect could enhance solubility via polar interactions, contrasting with the hydrophobic methyl group in the target.
- 3-methylbutanamide () : Replacement of the aromatic benzamide with an aliphatic chain reduces aromatic interactions but may improve metabolic resistance to amidases.
c) Thieno Ring Modifications
Hypothesized Pharmacological and Physicochemical Profiles
While experimental data (e.g., IC₅₀, solubility) are unavailable in the provided evidence, structural trends suggest:
- Lipophilicity : The target compound likely has moderate logP due to methyl groups, whereas the 4-bromo analog may exhibit higher logP but increased polar surface area from the 5-oxo group.
- Solubility : The 3-methoxybenzamide and 5-oxo analog may show improved aqueous solubility compared to the target.
- Binding Affinity : Halogenated (Br, Cl) analogs could exhibit stronger target engagement via halogen bonding, while the aliphatic butanamide may favor different pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide?
- Methodology :
- Utilize a nucleophilic substitution or condensation reaction between a substituted pyrazole precursor and 2-methylbenzoyl chloride.
- Reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation under reduced pressure and purification via recrystallization or column chromatography .
- Confirm stoichiometric ratios (e.g., 1:1 molar ratio of reactants) using thin-layer chromatography (TLC) for reaction monitoring.
Q. How can the structural integrity of the compound be verified post-synthesis?
- Methodology :
- Employ 1H/13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) to confirm proton/carbon environments, focusing on aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
- High-resolution mass spectrometry (HRMS) for precise molecular weight determination (e.g., calculated vs. observed m/z).
- Single-crystal X-ray diffraction (if crystallized) using SHELX software (SHELXS for structure solution, SHELXL for refinement) to resolve bond lengths, angles, and torsion angles .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during structural refinement?
- Methodology :
- Use SHELXL to model disorder by splitting atomic positions and applying restraints to bond distances/angles. For twinning, apply a TWIN/BASF instruction with HKLF5 data format .
- Validate refinement with R-factor convergence (e.g., R1 < 0.05 for high-resolution data) and check residual electron density maps for unmodeled features.
Q. What experimental strategies optimize the compound’s bioactivity profiling against target receptors?
- Methodology :
- Molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to receptors like kinases or GPCRs. Prioritize pyrazole and benzamide moieties as key pharmacophores.
- In vitro assays : Measure IC50 values via fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for enzyme inhibition. Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .
- Address false positives by counter-screening against unrelated targets.
Q. How can spectrofluorometric techniques elucidate the compound’s photophysical properties?
- Methodology :
- Prepare solutions in aprotic solvents (e.g., acetonitrile) to minimize quenching.
- Record excitation/emission spectra (λex = 280–320 nm; λem = 350–450 nm) using a fluorimeter. Calculate quantum yield (Φ) via comparative method with a reference fluorophore (e.g., quinine sulfate) .
- Investigate solvent polarity effects on Stokes shift to infer intramolecular charge transfer (ICT) behavior.
Q. What analytical approaches resolve contradictions in solubility and stability data?
- Methodology :
- Dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS at pH 7.4).
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions. Monitor degradation via HPLC-MS to identify labile functional groups (e.g., amide hydrolysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
